molecular formula C11H17N3S B15114384 N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B15114384
M. Wt: 223.34 g/mol
InChI Key: MMXVOLATDVJXFD-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of cyclopentyl, cyclopropyl, and methyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine, cyclopropylamine, and methylamine with thiocarbonyl compounds under controlled conditions to form the desired thiadiazole ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents on the thiadiazole ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives of the thiadiazole ring.

    Substitution: Various substituted thiadiazole derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Similar structure but with a different substitution pattern on the thiadiazole ring.

    Cyclopentyl-methyl-amine: Lacks the thiadiazole ring but shares the cyclopentyl and methyl groups.

Uniqueness

N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is unique due to the combination of cyclopentyl, cyclopropyl, and methyl groups attached to the thiadiazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H17N3S/c1-14(9-4-2-3-5-9)11-12-10(13-15-11)8-6-7-8/h8-9H,2-7H2,1H3

InChI Key

MMXVOLATDVJXFD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC(=NS2)C3CC3

Origin of Product

United States

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